7-bromo-5-fluoro-1H-indole-2-carboxylic acid
Overview
Description
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrFNO2 and a molecular weight of 252.04 g/mol. This compound features a fused indole ring structure with a bromo and fluoro substituent at the 7 and 5 positions, respectively, and a carboxylic acid group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid can be synthesized through various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling reaction, and the Pd/C-catalyzed hydrogenation reaction. These methods involve the use of various starting materials, such as indole-2-carboxylic acid, 7-bromoindole-2-carboxylic acid, and 5-fluoroindole-2-carboxylic acid, and coupling agents such as Pd(OAc)2, PdCl2, and Na2CO3.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes mentioned above. Industrial production would likely focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents include palladium catalysts (e.g., Pd(OAc)2, PdCl2) and bases (e.g., Na2CO3), with reactions often conducted under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indole derivatives, which may possess enhanced biological or chemical properties.
Scientific Research Applications
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:
Drug Discovery: It serves as a building block in the synthesis of biologically active molecules such as anticancer agents, antimicrobial agents, and immunomodulators.
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
Studies have shown that 7-bromo-5-fluoro-1H-indole-2-carboxylic acid can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. The compound’s mechanism of action involves interacting with specific molecular targets and pathways, such as:
Apoptosis Induction: It can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity: The compound can disrupt bacterial and fungal cell membranes or inhibit key enzymes involved in their growth.
Immune Modulation: It can modulate the activity of immune cells, potentially enhancing the body’s ability to fight infections.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromoindole-2-carboxylic acid
- 5-Fluoroindole-2-carboxylic acid
- Indole-2-carboxylic acid
Uniqueness
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromo and fluoro substituents on the indole ring. This dual substitution can enhance the compound’s reactivity and biological activity compared to similar compounds with only one substituent. Additionally, the specific positioning of these substituents can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
7-bromo-5-fluoro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBHSZMCGYXTKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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